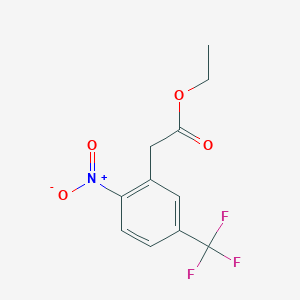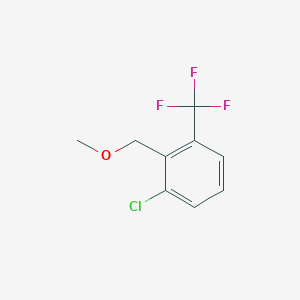
8-Hydroxy-2-methylquinoline-5-carboxylic acid
描述
8-Hydroxy-2-methylquinoline-5-carboxylic acid is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a quinoline ring system with hydroxyl, methyl, and carboxylic acid functional groups, making it a versatile molecule for chemical modifications and biological interactions.
作用机制
Target of Action
The primary target of 8-Hydroxy-2-methylquinoline-5-carboxylic acid is 2-oxoglutarate (2OG) oxygenases , which includes Jumonji C domain (JmjC) demethylases . These enzymes play a crucial role in various biological processes, including the regulation of gene expression and DNA repair .
Mode of Action
This compound acts as a broad-spectrum inhibitor of 2OG oxygenases . It interacts with these enzymes and inhibits their activity, leading to changes in the processes they regulate . For instance, it can inhibit the activity of JmjC demethylases, which are involved in the removal of methyl groups from histones, thereby affecting gene expression .
Biochemical Pathways
The compound affects the biochemical pathways involving 2OG oxygenases. By inhibiting these enzymes, it can impact the histone demethylation process and hypoxic sensing . These changes can have downstream effects on gene expression and cellular responses to low oxygen conditions .
Result of Action
The inhibition of 2OG oxygenases by this compound can lead to changes in gene expression and cellular responses to hypoxia . These changes at the molecular and cellular levels can have various effects, depending on the specific context and the cells involved .
生化分析
Biochemical Properties
8-Hydroxy-2-methylquinoline-5-carboxylic acid is known to interact with 2-oxoglutarate (2OG) oxygenases, including Jumonji C domain (JmjC) demethylases . It acts as a broad-spectrum inhibitor of these enzymes , indicating its significant role in biochemical reactions.
Cellular Effects
The compound’s influence on cell function is primarily through its inhibitory effects on 2OG oxygenases . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . Therefore, this compound can significantly impact these cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to 2OG oxygenases and inhibiting their activity . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
It is known to interact with 2OG oxygenases , suggesting it may be involved in the metabolism of 2-oxoglutarate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-methylquinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method includes the alkylation of 8-hydroxyquinoline with methyl iodide, followed by carboxylation using carbon dioxide under basic conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
8-Hydroxy-2-methylquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
科学研究应用
8-Hydroxy-2-methylquinoline-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical modifications.
2-Methylquinoline: Lacks the hydroxyl and carboxylic acid groups, reducing its potential for biological interactions.
Quinoline-5-carboxylic acid: Lacks the hydroxyl and methyl groups, limiting its chemical reactivity.
Uniqueness
8-Hydroxy-2-methylquinoline-5-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and carboxylic acid), which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
8-hydroxy-2-methylquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-8(11(14)15)4-5-9(13)10(7)12-6/h2-5,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQYUORWIAWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738141 | |
| Record name | 8-Hydroxy-2-methylquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103853-87-8 | |
| Record name | 8-Hydroxy-2-methylquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


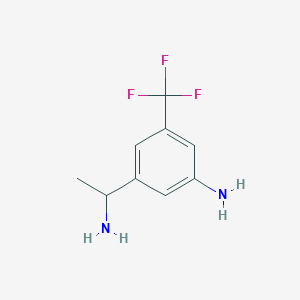
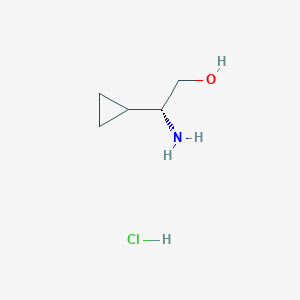
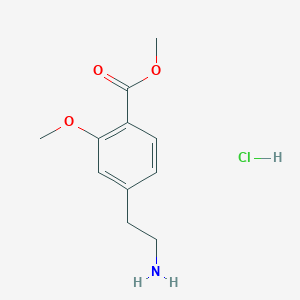






![3-Benzyl 9-(tert-butyl) 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B6333602.png)

